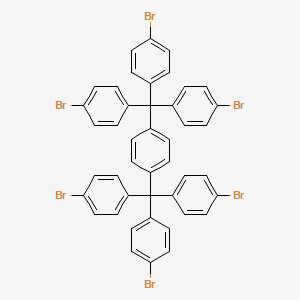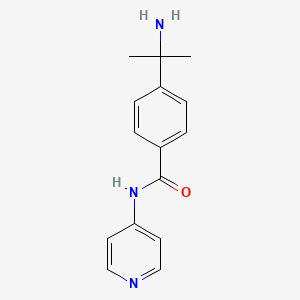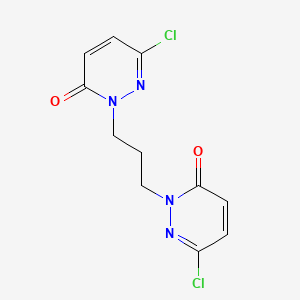
2,2'-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is a synthetic organic compound characterized by the presence of two 6-chloropyridazin-3(2H)-one moieties connected by a propane-1,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazin-3(2H)-one, which can be obtained through the chlorination of pyridazin-3(2H)-one.
Linker Formation: The propane-1,3-diyl linker is introduced by reacting 1,3-dibromopropane with the 6-chloropyridazin-3(2H)-one in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of two 6-chloropyridazin-3(2H)-one units with the propane-1,3-diyl linker under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Receptor Antagonism: It may bind to receptors, blocking the interaction of endogenous ligands and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with a butane linker instead of propane.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is unique due to its specific linker length, which can influence its chemical reactivity, binding affinity, and overall molecular properties. The propane-1,3-diyl linker provides a balance between flexibility and rigidity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
674309-08-1 |
|---|---|
Molekularformel |
C11H10Cl2N4O2 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
6-chloro-2-[3-(3-chloro-6-oxopyridazin-1-yl)propyl]pyridazin-3-one |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-8-2-4-10(18)16(14-8)6-1-7-17-11(19)5-3-9(13)15-17/h2-5H,1,6-7H2 |
InChI-Schlüssel |
OEQYXLCXPPWBSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(N=C1Cl)CCCN2C(=O)C=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


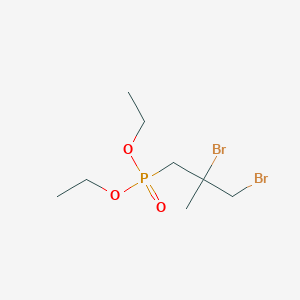

![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
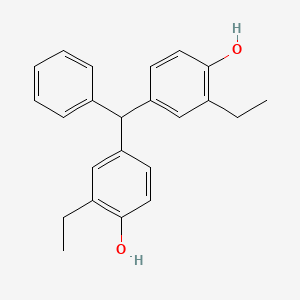
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

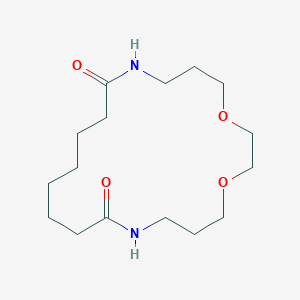
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
